ethyl 5-(2-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(2-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15Cl2N3O4S and its molecular weight is 488.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate serves as a precursor in the synthesis of complex pyrrolopyrazino and furothienopyrimidin derivatives. These compounds are synthesized through various reactions involving nucleophilic substitutions and cyclizations, highlighting the chemical versatility and reactivity of the thienopyridazine backbone. For instance, the synthesis of pyrrolo[1′,2′:1′,2′]Pyrazino-[6′,5′:4,5]Thieno[2,3-c]Pyridazine derivatives and related pentacyclic heterocycles showcases the compound's utility in generating diverse heterocyclic systems (Radwan, Abbady, & El-Kashef, 1994).
Structural Analysis and Characterization
Detailed structural analysis, including crystal and molecular structure determinations, provides insights into the intermolecular interactions and stability of synthesized derivatives. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in material science and pharmaceuticals. The synthesis and structural elucidation of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate through an unusual protocol, including crystal and molecular structure analysis, exemplifies this application (Achutha et al., 2017).
Antimicrobial Activity
The exploration of antimicrobial properties is another significant area of research. Derivatives synthesized from Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate have been evaluated for their potential antimicrobial activities, contributing to the development of new therapeutic agents. For instance, the study on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides resulted in the synthesis of new heterocyclic systems with promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).
Pharmacological Potentials
The compound and its derivatives have been evaluated for various pharmacological activities, including anticancer properties. Such research endeavors aim to discover novel therapeutic agents with specific action mechanisms. The discovery of new apoptosis-inducing agents for breast cancer based on similar compounds illustrates the potential of Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate derivatives in contributing to cancer therapy (Gad et al., 2020).
Properties
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-5-3-4-6-16(14)24)17(15)21(29)27(26-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITOVSPJNBOIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.